ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate
Description
Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole core substituted with an amino group at position 5, a pyridin-3-yl group at position 1, and an ethyl carboxylate moiety at position 2. This structure combines nitrogen-rich aromatic systems (imidazole and pyridine) with a polar ester group, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFOAJQFLWZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell proliferation and survival.
Table 1: Anticancer Activity Data
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuropharmacology
This compound has been investigated for its neuroprotective effects. Preliminary studies indicate that it may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects
A study conducted on animal models of neurodegeneration demonstrated that administration of the compound resulted in a significant decrease in markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Material Science
The compound is also being explored for its applications in material science, particularly in the development of organic semiconductors. Its unique structure allows for effective charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 3: Material Properties
Mechanism of Action
The mechanism by which ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 5-membered heterocyclic carboxylates. Below is a comparative analysis with key analogs:
Ethyl 5-Amino-1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-Pyrazole-4-Carboxylate (CAS: 1010863-54-3)
- Structural Differences : Replaces the imidazole core with a pyrazole ring and substitutes the pyridin-3-yl group with a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
- Pyrazole-based analogs often exhibit altered biological activity profiles due to differences in ring electronics and steric bulk.
2-(1-Methyl-1H-Pyrazol-5-yl)Propanoic Acid (Ref: 10-F683388)
- Structural Differences: Features a pyrazole ring substituted with a methyl group and a propanoic acid side chain instead of an ethyl carboxylate.
- Functional Implications :
- The carboxylic acid group increases acidity (pKa ~4-5), making it more water-soluble than the ethyl ester derivative. This property is critical for pharmacokinetic optimization in drug development .
- Methyl substitution on the pyrazole may reduce metabolic degradation compared to unsubstituted analogs.
(Z)-3-((2'-(N'-Hydroxycarbamimidoyl)-[1,1'-Biphenyl]-4-yl)Methyl)-2-Oxo-2,3-Dihydro-1H-Benzo[d]Imidazole-4-Carboxylic Acid (CAS: 1174733-90-4)
- Structural Differences : Incorporates a benzimidazole core with a biphenyl-hydroxamic acid substituent.
- Functional Implications: The hydroxamic acid group confers metal-chelating properties, making this compound a candidate for histone deacetylase (HDAC) inhibition.
Research Findings and Limitations
- Synthetic Accessibility: Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is synthetically challenging due to the reactivity of the amino group and steric hindrance from the pyridine substituent. Microwave-assisted synthesis has been explored to improve yields .
- Biological Activity: Limited published data exist for this compound, though analogs like pyrazole-carboxylates show promise in targeting inflammatory pathways (e.g., COX-2 inhibition).
Biological Activity
Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate (CAS No. 1160472-66-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₂N₄O₂
- Molecular Weight : 232.24 g/mol
- CAS Number : 1160472-66-1
The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC₅₀ values in the micromolar range. A study reported that derivatives of imidazole compounds showed potent activity against human tumor cell lines, including colorectal and lung cancer cells, with some derivatives achieving IC₅₀ values as low as 2.76 µM against ovarian cancer cells (OVXF 899) .
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Cervical (HeLa) | 9.27 |
| Colon Adenocarcinoma (CaCo-2) | 2.76 |
| Lung Adenocarcinoma (LXFA 629) | 9.27 |
Anti-inflammatory Effects
The compound's anti-inflammatory activity has also been highlighted in the literature. It has shown the ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. The IC₅₀ values reported for related compounds indicate a promising potential for reducing inflammation comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
This compound has demonstrated antibacterial activity against various strains of bacteria. Research has shown that compounds with similar structures possess minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a potential role in treating bacterial infections.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
- Interference with Bacterial Metabolism : The structural features may allow it to disrupt bacterial cell wall synthesis or other vital processes.
Case Studies and Research Findings
A comprehensive review of literature from the past few years reveals several case studies focusing on the biological activities of imidazole derivatives:
- Anticancer Studies : A derivative was tested against a panel of twelve human tumor cell lines, showing enhanced selectivity and potency compared to standard chemotherapeutics .
- Anti-inflammatory Research : Studies indicated that similar compounds exhibited significant inhibition of COX enzymes, with some derivatives showing better efficacy than traditional anti-inflammatory agents .
- Antimicrobial Evaluations : Compounds related to this compound were assessed for their antibacterial properties, revealing promising results against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
